molecular formula C28H45N6O17P3S B1236100 Biotin-11-dutp CAS No. 86303-25-5

Biotin-11-dutp

Cat. No.: B1236100
CAS No.: 86303-25-5
M. Wt: 862.7 g/mol
InChI Key: AZRNEVJSOSKAOC-VPHBQDTQSA-N
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Description

Biotin-11-2’-deoxyuridine-5’-triphosphate is a biotinylated nucleotide analog used primarily for non-radioactive labeling of deoxyribonucleic acid. This compound is designed to be incorporated into deoxyribonucleic acid during enzymatic reactions, replacing its natural counterpart, deoxythymidine triphosphate. The biotin moiety allows for subsequent detection using streptavidin conjugates, making it a valuable tool in molecular biology and biochemical research .

Scientific Research Applications

Biotin-11-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Biotin-11-dUTP is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye or agarose/magnetic beads .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Biotin-11-dUTP is commonly used for PCR, nick translation, as well as reverse transcription . It is also suitable for apoptosis assays . The optimal final concentration of this compound may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the this compound/dTTP ratio is recommended .

  • Day et al. (1990) Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Biochem J 267:119 .
  • Ried et al. (1992) Simultaneous visualization of severe different DNA probes by in situ hybridization using combinatorial fluorescence and digital imaging microscopy. Proc. Natl. Acad. Sci. USA 89:1388 .
  • Langer et al. (1981) Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proc Natl Acad Sci USA 78:6633 .
  • Brigati et al. (1983) Detection of viral genomes in cultured cells and para nembedded tissue sections using biotin-labled hybridization probes .
  • Choi JH, Kim SY, Kim SK, et al. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells. Journal of Biological Chemistry, 2015, 290 (48): 28812-28821 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-11-2’-deoxyuridine-5’-triphosphate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of biotinylated uridine derivatives, which are then converted into their triphosphate forms. The key steps involve:

    Biotinylation of Uridine: Uridine is reacted with biotinylation reagents to attach the biotin moiety to the uridine molecule.

    Phosphorylation: The biotinylated uridine is then phosphorylated to form the triphosphate derivative. .

Industrial Production Methods

Industrial production of Biotin-11-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-11-2’-deoxyuridine-5’-triphosphate primarily undergoes enzymatic incorporation reactions. These include:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is biotin-labeled deoxyribonucleic acid, which can be detected using streptavidin conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-16-2’-deoxyuridine-5’-triphosphate
  • Biotin-11-2’-deoxycytidine-5’-triphosphate
  • Digoxigenin-11-2’-deoxyuridine-5’-triphosphate

Uniqueness

Biotin-11-2’-deoxyuridine-5’-triphosphate is unique due to its optimal linker length, which ensures efficient incorporation into deoxyribonucleic acid and effective interaction with streptavidin conjugates. This makes it particularly suitable for a wide range of molecular biology applications .

Properties

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNEVJSOSKAOC-VPHBQDTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-25-5
Record name Biotin-11-dutp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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